molecular formula C16H15F2N3O2 B6438680 4-({1-[(2,4-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2549039-92-9

4-({1-[(2,4-difluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No. B6438680
CAS RN: 2549039-92-9
M. Wt: 319.31 g/mol
InChI Key: LBOWYSKXMPFKFZ-UHFFFAOYSA-N
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Description

The compound appears to contain a 2,4-difluorophenyl group, an azetidine ring, and a pyridine ring . These components are common in many pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent rings and groups. The 2,4-difluorophenyl group would likely contribute to the compound’s aromaticity, while the azetidine and pyridine rings could influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its constituent groups. The 2,4-difluorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the azetidine and pyridine rings could participate in various ring-opening or ring-closing reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the arrangement and nature of its constituent groups .

Future Directions

Compounds with similar structures are often used in the development of new pharmaceuticals and other organic materials . Therefore, this compound could potentially have applications in these areas.

properties

IUPAC Name

4-[1-[(2,4-difluorophenyl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c17-11-2-1-10(14(18)5-11)7-21-8-13(9-21)23-12-3-4-20-15(6-12)16(19)22/h1-6,13H,7-9H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOWYSKXMPFKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=C(C=C2)F)F)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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